molecular formula C19H23NO5 B1232512 Semorphone CAS No. 88939-40-6

Semorphone

Cat. No.: B1232512
CAS No.: 88939-40-6
M. Wt: 345.4 g/mol
InChI Key: PBGIBLLOMGURPS-GRGSLBFTSA-N
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Description

Semorphone is an opiate analogue that is an N-substituted derivative of oxymorphone. It is a partial agonist at μ-opioid receptors and is approximately twice as potent as morphine. it exhibits a ceiling effect on both analgesia and respiratory depression, meaning these effects do not increase beyond a certain dose .

Preparation Methods

Synthetic Routes and Reaction Conditions

Semorphone is synthesized from oxymorphone through a series of chemical reactions. The primary synthetic route involves the N-substitution of oxymorphone with a 2-methoxyethyl group. The reaction conditions typically include the use of organic solvents and catalysts to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated systems and continuous monitoring is common to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Semorphone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Semorphone has several scientific research applications, including:

Mechanism of Action

Semorphone exerts its effects by binding to μ-opioid receptors in the central nervous system. As a partial agonist, it activates these receptors but to a lesser extent than full agonists like morphine. This results in analgesic effects with a reduced risk of respiratory depression. The molecular targets include the μ-opioid receptors, and the pathways involved are those related to pain modulation and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of this compound

This compound is unique due to its partial agonist activity at μ-opioid receptors, which provides effective pain relief with a ceiling effect on respiratory depression. This makes it a potentially safer alternative to other opioids like morphine and hydromorphone .

Properties

CAS No.

88939-40-6

Molecular Formula

C19H23NO5

Molecular Weight

345.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bS)-4a,9-dihydroxy-3-(2-methoxyethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C19H23NO5/c1-24-9-8-20-7-6-18-15-11-2-3-12(21)16(15)25-17(18)13(22)4-5-19(18,23)14(20)10-11/h2-3,14,17,21,23H,4-10H2,1H3/t14-,17+,18+,19-/m1/s1

InChI Key

PBGIBLLOMGURPS-GRGSLBFTSA-N

SMILES

COCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Isomeric SMILES

COCCN1CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O

Canonical SMILES

COCCN1CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O

Synonyms

Mr 2264
Mr 2264 Cl
Mr-2264

Origin of Product

United States

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